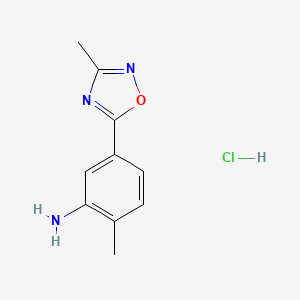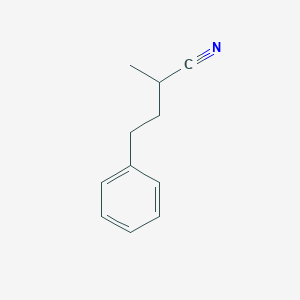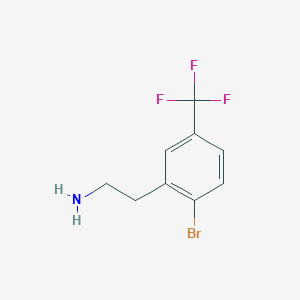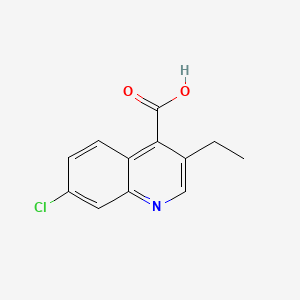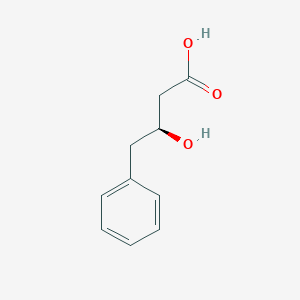
(S)-3-Hydroxy-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center at the third carbon atom This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a phenyl group (-C6H5) attached to the fourth carbon of a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts or enzymes to ensure the formation of the (3S) enantiomer. Another method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-hydroxy-4-phenylbutanoic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes are preferred due to their efficiency and environmentally friendly nature. These methods typically employ specific enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.
化学反応の分析
Types of Reactions
(3S)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-bromo-4-phenylbutanoic acid.
科学的研究の応用
(3S)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用機序
The mechanism of action of (3S)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
4-phenylbutanoic acid: Lacks the hydroxyl group at the third carbon.
3-hydroxy-4-phenylbutanoic acid: Without specifying the stereochemistry.
Uniqueness
(3S)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S) configuration can result in different interactions with biological targets compared to its (3R) counterpart, leading to variations in efficacy and activity in pharmaceutical applications.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3S)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChIキー |
OLQHWMVTGZBGLG-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


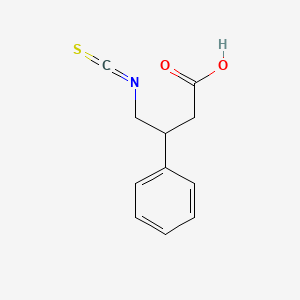
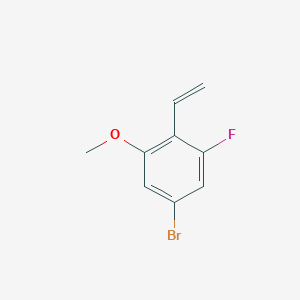
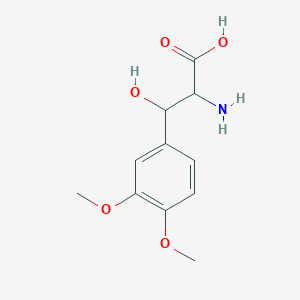
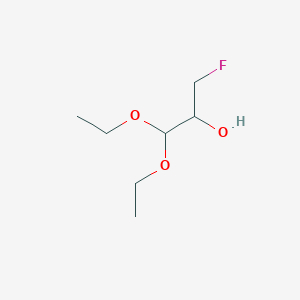
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
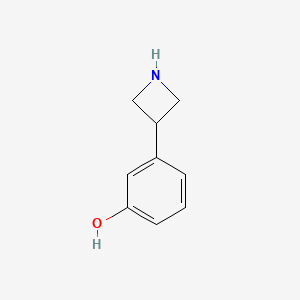
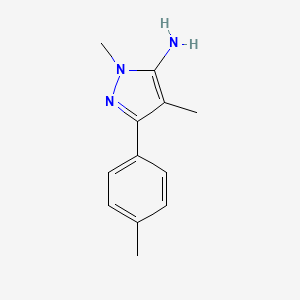
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
